molecular formula C11H12N2O2 B11900911 Ethyl 3-aminoindolizine-2-carboxylate

Ethyl 3-aminoindolizine-2-carboxylate

Cat. No.: B11900911
M. Wt: 204.22 g/mol
InChI Key: HXPVTBZEUKQMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen-Fused Heterocycles in Organic Chemistry Research

Nitrogen-containing heterocycles are foundational pillars in the landscape of organic chemistry, largely due to their ubiquitous presence in nature and their extensive applications in medicine and materials science. organic-chemistry.orgrsc.orgmdpi.comwikipedia.org These compounds, which feature at least one nitrogen atom within a ring structure, are integral to many biologically essential molecules, including nucleic acids, vitamins, alkaloids, and hormones. organic-chemistry.orgmdpi.comresearchgate.netmdpi.com Statistically, nitrogen heterocycles form the core of a vast majority of pharmaceuticals; it is estimated that over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-heterocyclic moiety. organic-chemistry.orgresearchgate.net

The significance of these scaffolds in drug design is often attributed to the nitrogen atom's ability to form hydrogen bonds with biological targets such as enzymes and receptors. organic-chemistry.orgrsc.org This interaction capability makes them "privileged structures" in medicinal chemistry, leading to a broad spectrum of pharmacological activities. nih.gov Fused nitrogen heterocycles, where two or more rings share atoms, are particularly valuable as they provide rigid, three-dimensional frameworks that can be tailored for specific biological applications, leading to the development of novel antibacterial, anticancer, antiviral, and anti-inflammatory agents. organic-chemistry.orgorganic-chemistry.orgtandfonline.com Beyond medicine, their unique electronic properties are harnessed in the development of functional materials like dyes, polymers, and corrosion inhibitors. rsc.orgchemicalbook.com

Table 1: Applications of Nitrogen-Fused Heterocycles in Various Fields


Heterocyclic CoreField of ApplicationExample of Activity/Use
Indolizine (B1195054)Medicinal ChemistryAnticancer, Anti-inflammatory, Antimicrobial wikipedia.org
PurineBiochemistryCore component of DNA/RNA (Adenine, Guanine) organic-chemistry.org
PyrimidineMedicinal ChemistryAnticancer agents (e.g., 5-Fluorouracil) [7, 20]
QuinolineMedicinal ChemistryAntimalarial drugs (e.g., Chloroquine) researchgate.net
Indole (B1671886)Biochemistry/PharmacologyFound in the amino acid tryptophan and neurotransmitter serotonin (B10506)
IndolizineMaterials ScienceFluorescent probes and sensors [4, 18]

Historical Development of Indolizine Synthesis and Reactivity Studies

The history of the indolizine ring system began in 1890 when it was first described by Angeli. slideshare.netwikipedia.org However, it was not until 1912 that the first synthesis of the parent compound was achieved by Scholtz, who initially named it "pyrrocoline". slideshare.netwikipedia.orgorgsyn.org This pioneering work, known as the Scholtz synthesis, involved the high-temperature reaction of 2-methylpyridine (B31789) with acetic anhydride (B1165640). slideshare.net

Another classical and historically significant method is the Tschichibabin (or Chichibabin) reaction, first reported in 1914, which provides a direct route for the amination of pyridine (B92270) derivatives. orgsyn.orgresearchgate.netresearchgate.net This reaction and its variations became a cornerstone for accessing certain indolizine structures. Early synthetic strategies were often characterized by harsh reaction conditions and limited substrate scope. A major advancement came with the application of 1,3-dipolar cycloaddition reactions, which offered a more versatile and milder route to the indolizine core. slideshare.netorgsyn.org

In recent decades, the field has evolved significantly with the advent of modern synthetic methodologies. Transition metal catalysis, employing catalysts based on palladium, copper, gold, and rhodium, has enabled the development of highly efficient and regioselective methods for constructing the indolizine skeleton. chemicalbook.comorgsyn.orgresearchgate.net Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form the product, have provided rapid access to complex and diversely substituted indolizine derivatives. chemicalbook.com Studies on the reactivity of indolizine have established that it readily undergoes electrophilic substitution, with the reaction preferentially occurring at the C3 position of the five-membered ring. chemicalbook.comslideshare.net

Table 2: Key Milestones in Indolizine Synthesis


DateMilestoneDescription
1890First DescriptionThe indolizine ring system is first described by Angeli. [5, 15]
1912First Synthesis (Scholtz Reaction)Scholtz reports the first synthesis of the parent indolizine. [5, 14]
1914Tschichibabin ReactionAleksei Tschichibabin develops a method for aminating pyridines, later adapted for indolizine synthesis. [6, 14]
c. 1960s1,3-Dipolar CycloadditionsThis approach emerges as a versatile and milder synthetic route. researchgate.net
c. 2000s-PresentModern Catalytic MethodsDevelopment of efficient syntheses using transition metal catalysts (Pd, Cu, Au, etc.) and multicomponent reactions. [4, 12, 29]

Unique Electronic and Structural Features of the Indolizine Core

Indolizine is a nitrogen-fused bicyclic aromatic heterocycle and an isomer of indole, with the key difference being the nitrogen atom's position at a ring fusion, or bridgehead, position. nih.gov This arrangement creates a unique 10-π electron aromatic system composed of a π-excessive five-membered pyrrole-like ring fused to a π-deficient six-membered pyridine-like ring. wikipedia.orgresearchgate.net

This fusion profoundly influences the molecule's electronic properties. The indolizine core is planar and possesses a resonance energy calculated to be higher than that of pyrrole (B145914), indicating significant aromatic stability. chemicalbook.comwikipedia.org Molecular orbital calculations show that the electron density is highest on the five-membered ring, particularly at the C3 and C1 positions. wikipedia.org This high electron density dictates the core's reactivity, making it susceptible to electrophilic attack, which occurs preferentially at the C3 position. chemicalbook.comslideshare.net The unique electronic structure also imparts strong fluorescence properties to many indolizine derivatives, making them valuable as fluorescent probes and components in optoelectronic materials. nih.govchemicalbook.com The fusion of the two rings results in the five-membered ring generally exhibiting greater aromaticity than the six-membered ring.

Table 3: Electronic and Structural Properties of the Indolizine Core


PropertyDescriptionReference
Molecular FormulaC₈H₇N
AromaticityAromatic, 10-π electron system
StructureFused bicyclic system (pyrrole and pyridine rings) with a bridgehead nitrogen researchgate.net
ReactivityUndergoes electrophilic substitution, primarily at the C3 position, then C1[4, 5, 15]
Key FeatureMany derivatives exhibit strong fluorescence[4, 18]

Overview of Research Trajectories for 3-Aminoindolizine Derivatives, with Specific Focus on Ethyl 3-aminoindolizine-2-carboxylate

Research into 3-aminoindolizine derivatives has been driven by the synthetic utility of the amino group, which provides a reactive handle for further molecular elaboration. organic-chemistry.orgresearchgate.net The introduction of an amino group at the electron-rich C3 position opens up numerous possibilities for creating more complex and functionalized indolizine-based molecules for applications in medicinal chemistry and material science. organic-chemistry.org

Several synthetic trajectories have been developed to access the 3-aminoindolizine scaffold. Classical approaches include the reduction of precursor molecules such as 3-nitroso-, 3-nitro-, or 3-azoindolizines. rsc.org The Schmidt reaction applied to 3-acetylindolizines has also been used to produce the corresponding 3-acetamido derivatives. rsc.org

More contemporary research has focused on developing highly efficient, one-pot procedures. A prominent strategy involves a tandem reaction catalyzed by a combination of palladium and copper catalysts. organic-chemistry.orgresearchgate.net This method facilitates the sequential cross-coupling and cycloisomerization of heteroaryl bromides with propargyl amines to directly yield 3-aminoindolizines in good to excellent yields (41% to 96%). organic-chemistry.orgresearchgate.net Other modern approaches utilize iron catalysis in three-component reactions or employ recyclable copper cyanide-based systems in ionic liquids, reflecting a trend towards more sustainable and environmentally friendly chemistry. chemicalbook.comslideshare.net

These general synthetic strategies are directly applicable to the preparation of the specific target compound, This compound . By selecting appropriate starting materials—for example, a propargyl amine and a 2-bromopyridine (B144113) derivative that incorporates an ethyl carboxylate group at the desired position—these multicomponent and metal-catalyzed reactions can be used to construct this precisely substituted indolizine core. The resulting molecule combines the key 3-amino functional group with an ethyl ester at the C2 position, providing a versatile building block for further chemical exploration.

Table 4: Modern Synthetic Strategies for 3-Aminoindolizine Derivatives


MethodKey Reagents/CatalystsDescriptionReference
Pd/Cu-Catalyzed Tandem ReactionPdCl₂(PPh₃)₂, CuI, DBUOne-pot reaction of heteroaryl bromides and propargyl amines.[1, 3]
Reduction of Nitroso/Nitro/Azo PrecursorsHydrazine hydrate, Pd/CA classical method involving the reduction of a functional group at the C3 position. rsc.org
Three-Component A³ CouplingCuCN in [bmim]PF₆One-pot reaction of pyridine-2-carbaldehyde, a secondary amine, and a terminal alkyne in a recyclable system. researchgate.net
Iron-Catalyzed Three-Component ReactionFe(acac)₃, TBAOHCoupling-cycloisomerization of aldehydes, terminal alkynes, and amines. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 3-aminoindolizine-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-8-5-3-4-6-13(8)10(9)12/h3-7H,2,12H2,1H3

InChI Key

HXPVTBZEUKQMKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=C1)N

Origin of Product

United States

Chemical Reactivity and Transformation of Ethyl 3 Aminoindolizine 2 Carboxylate

Electrophilic Aromatic Substitution on the Indolizine (B1195054) Nucleus

The indolizine ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The π-excessive nature of the five-membered pyrrole-like ring directs electrophilic attack preferentially to this part of the molecule. Theoretical studies and experimental evidence consistently show that the C1 and C3 positions are the most nucleophilic, with the exact site of substitution being influenced by the nature of the electrophile and the existing substituents on the ring. The presence of the electron-donating amino group at the 3-position further activates the ring, although it also sterically hinders this position to some extent.

Common electrophilic substitution reactions for indolizine derivatives include the Vilsmeier-Haack reaction, nitration, and halogenation. For Ethyl 3-aminoindolizine-2-carboxylate, electrophilic attack is generally predicted to occur at the C1 position due to the directing effect of the bridgehead nitrogen and the existing substitution at C2 and C3.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings. reddit.comchemrxiv.orgnih.govsphinxsai.com When subjected to the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide), indolizines readily undergo formylation. reddit.comchim.it For the title compound, formylation is expected to occur at the C1 position, yielding Ethyl 3-amino-1-formylindolizine-2-carboxylate.

Nitration: The introduction of a nitro group onto the indolizine nucleus can be achieved using various nitrating agents. A common method for the 3-nitration of indolizine and 2-methylindolizine (B1618379) involves the use of nitric acid in acetic anhydride (B1165640). researchgate.net Given the activation by the 3-amino group, milder nitrating conditions would be preferable to avoid side reactions. nih.govreddit.com The expected product would be Ethyl 3-amino-1-nitroindolizine-2-carboxylate.

Halogenation: Indolizines can be halogenated using various reagents. organic-chemistry.orgresearchgate.netclockss.org Direct halogenation of the indolizine core at the C3 position has been achieved using copper(II) halides under mild conditions. libretexts.org For a 3-substituted indolizine like the title compound, halogenation would be directed to the C1 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often employed for such transformations.

ReactionReagent(s)Expected ProductReference
Vilsmeier-Haack FormylationPOCl₃, DMFEthyl 3-amino-1-formylindolizine-2-carboxylate reddit.comchemrxiv.org
NitrationHNO₃, Ac₂OEthyl 3-amino-1-nitroindolizine-2-carboxylate researchgate.net
Halogenation (Bromination)N-Bromosuccinimide (NBS)Ethyl 1-bromo-3-aminoindolizine-2-carboxylate libretexts.org

Nucleophilic Reactions at the Amino and Carboxylate Moieties

The functional groups of this compound provide sites for nucleophilic reactivity. The 3-amino group, with its lone pair of electrons, is a key nucleophilic center, capable of reacting with a variety of electrophiles. The indolizine ring itself, being electron-rich, can also act as a nucleophile in certain reactions, such as Friedel-Crafts type additions. nih.gov

The 3-amino group behaves as a typical aromatic amine. Its nucleophilicity allows it to attack electrophilic species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The lone pair on the nitrogen atom makes it a good nucleophile, capable of attacking a wide range of electrophilic centers. pulsus.comnih.gov This reactivity is fundamental to the derivatization of this functional group.

The ester at the 2-position is primarily a site for nucleophilic acyl substitution, where nucleophiles attack the electrophilic carbonyl carbon. These reactions are discussed in detail in section 3.3.2.

Functional Group Interconversions of the Amino and Carboxylate Groups

The amino and carboxylate groups of the title compound can be readily converted into a variety of other functional groups, providing a versatile platform for the synthesis of a diverse range of indolizine derivatives.

The nucleophilic 3-amino group can undergo standard transformations typical of primary aromatic amines.

Acylation: The reaction of the 3-amino group with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. For instance, treatment with acetyl chloride would yield Ethyl 3-acetamidoindolizine-2-carboxylate. This transformation is often used to protect the amino group or to introduce new structural motifs. The synthesis of 3-acetamidoindolizines has been reported through various methods, including the Schmidt reaction from 3-acetylindolizines. researchgate.net Direct acylation of indolizines with carboxylic acids using peptide coupling reagents has also been demonstrated. libretexts.org

Alkylation: While direct alkylation of the amino group can be challenging due to the potential for over-alkylation and competing reactions at the ring, it can be achieved under controlled conditions. Reductive amination, involving the condensation with an aldehyde or ketone followed by reduction, provides a more controlled route to N-alkylated derivatives.

The ethyl ester at the 2-position is a versatile handle for further molecular modifications through nucleophilic acyl substitution or reduction.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-aminoindolizine-2-carboxylic acid, under either acidic or basic conditions. mdpi.com For the closely related ethyl indole-2-carboxylate, alkaline hydrolysis is a common procedure. mdpi.comnih.gov This carboxylic acid can then serve as a precursor for other derivatives or undergo decarboxylation under harsh thermal conditions.

Amidation: The ester can be converted directly to an amide by heating with an amine (ammonolysis), although this often requires high temperatures. A more common approach involves a two-step process: hydrolysis to the carboxylic acid, followed by activation (e.g., conversion to an acid chloride or using a coupling agent like EDC or HBTU) and reaction with an amine. researchgate.netnih.govnih.gov This method allows for the synthesis of a wide variety of primary, secondary, and tertiary amides.

Reduction: The ester group can be reduced to a primary alcohol, (3-aminoindolizin-2-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of indolizine derivatives with potential for further functionalization at the newly formed hydroxymethyl group.

Functional GroupTransformationReagent(s)ProductReference
3-AminoAcylationAcetyl ChlorideEthyl 3-acetamidoindolizine-2-carboxylate researchgate.net
Alkylation (via Reductive Amination)Aldehyde/Ketone, then NaBH₃CNEthyl 3-(alkylamino)indolizine-2-carboxylate-
2-CarboxylateHydrolysisNaOH(aq), then H₃O⁺3-Aminoindolizine-2-carboxylic acid mdpi.com
Amidation1. NaOH(aq) 2. SOCl₂ or EDC 3. R₂NHN,N-Dialkyl-3-aminoindolizine-2-carboxamide nih.gov
HydrazinolysisHydrazine Hydrate (N₂H₄·H₂O)3-Aminoindolizine-2-carbohydrazide
ReductionLiAlH₄(3-Aminoindolizin-2-yl)methanol

Cycloaddition Reactions Involving the Indolizine System

The indolizine nucleus can participate as a diene or a dipole in cycloaddition reactions, providing powerful methods for the construction of more complex polycyclic systems. The most common types of cycloadditions involving indolizines are [8π+2π] (also referred to as [8+2]) and 1,3-dipolar [3+2] cycloadditions.

[8+2] Cycloaddition: Indolizines can react as 8π components with electron-deficient alkynes or alkenes (2π components) to form cycl[3.2.2]azines. This reaction typically requires thermal or catalytic activation. The reaction of indolizines with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a well-established method for synthesizing these extended π-systems.

1,3-Dipolar Cycloaddition: The most common approach for synthesizing the indolizine ring itself is via a 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide (a 1,3-dipole) and a dipolarophile (an activated alkene or alkyne). researchgate.net While this is a primary synthetic route to the core structure, the indolizine ring itself can also act as a dipolarophile in certain contexts, although this is less common.

Radical-Induced Transformations and Pathways

While ionic reactions dominate the chemistry of indolizines, radical-mediated transformations offer alternative pathways for functionalization. nih.gov Radical reactions can provide access to substitution patterns that are not easily achievable through traditional electrophilic or nucleophilic methods.

Recent research has highlighted the use of radical cyclization and cross-coupling reactions for the synthesis and functionalization of the indolizine core. nih.gov For example, radical cascade reactions have been developed to provide functionalized indolizines under metal-free conditions. mdpi.com Intramolecular cyclizations of aryl radicals generated on a side chain attached to the indolizine nucleus can lead to the formation of novel fused heterocyclic systems, as has been demonstrated with related indole (B1671886) carboxylate derivatives. nih.gov These methods underscore the growing importance of radical chemistry in expanding the synthetic utility of the indolizine scaffold.

Rearrangement Reactions and Tautomerism Studies (e.g., Ring Contractions to Aminoindolizines)

Rearrangement Reactions: Ring Contraction Pathways to 3-Aminoindolizines

A significant pathway to the synthesis of the 3-aminoindolizine scaffold involves rearrangement reactions, specifically the ring contraction of larger heterocyclic systems. Research has demonstrated that derivatives of 4H-quinolizin-4-one can undergo such transformations to yield functionalized indolizines.

One notable example is the thermal rearrangement of ethyl 3-azido-4-oxo-4H-quinolizin-1-carboxylate. When this precursor is heated in the presence of acetic acid or acetic anhydride, it undergoes a ring contraction to produce N-acetylated 3-aminoindolizine derivatives. The reaction proceeds with the loss of nitrogen gas from the azide (B81097) group, followed by a rearrangement of the quinolizine ring system to form the more stable five-six fused indolizine core. Heating in acetic acid leads to the mono-acetylated product, while the use of acetic anhydride results in the di-acetylated amino group. These transformations provide a valuable synthetic route to 3-aminoindolizine derivatives from readily accessible quinolizine precursors.

The table below summarizes the findings from these ring contraction studies.

Table 1. Ring Contraction of Ethyl 3-azido-4-oxo-4H-quinolizin-1-carboxylate to N-Acetylated 3-Aminoindolizine Derivatives

Starting MaterialReagent/ConditionsProductReported Yield
Ethyl 3-azido-4-oxo-4H-quinolizin-1-carboxylateAcetic Acid (AcOH), HeatEthyl 3-(acetylamino)indolizine-1-carboxylateNot specified
Ethyl 3-azido-4-oxo-4H-quinolizin-1-carboxylateAcetic Anhydride (Ac₂O), HeatEthyl 3-(diacetylamino)indolizine-1-carboxylate30-89%

Tautomerism Studies

The structure of this compound, featuring an amino group attached to a heterocyclic ring, suggests the theoretical possibility of amino-imino tautomerism. This phenomenon involves the migration of a proton from the exocyclic amino group to a nitrogen atom within the indolizine ring system, leading to an equilibrium between the amino and imino forms.

However, a review of the scientific literature did not reveal specific experimental or computational studies dedicated to investigating the tautomeric forms of this compound. Consequently, there is no published data on the position of the tautomeric equilibrium or the relative stability of the potential amino and imino tautomers for this specific compound. Further research, likely employing spectroscopic methods such as NMR or computational chemistry, would be required to elucidate the tautomeric behavior of this molecule.

Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search for spectroscopic and advanced analytical data for the chemical compound this compound has revealed a significant lack of published experimental information required for a detailed scientific article. Despite the compound being listed with CAS number 3351-78-8, specific, verifiable data regarding its structural and analytical characterization is not available in the public domain through the conducted searches.

The outlined article, which was to focus on the detailed spectroscopic characterization of this compound, cannot be generated as the foundational experimental data is absent from the scientific literature and chemical databases accessed. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR or ¹³C NMR chemical shift data was found. Consequently, an analysis of its structural assignment is not possible. Furthermore, no data from two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY are available, preventing a discussion on its connectivity and stereochemistry.

Mass Spectrometry (MS): Verifiable mass spectrometry data, including molecular formula confirmation and fragmentation patterns for this compound, were not located in the search results.

Infrared (IR) Spectroscopy: Information on the characteristic functional group vibrations for this specific compound is not publicly documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy: There is no available data on the electronic transitions and conjugation analysis for this molecule.

X-ray Crystallography: A definitive solid-state structure, which would provide crucial details on its conformation and bonding, has not been published or made available in crystallographic databases.

While search results provided data for structurally related but distinct compounds—such as various substituted indolizines and ethyl indole-2-carboxylate—this information cannot be used to describe this compound, as spectroscopic data are unique to a specific molecular structure.

Therefore, until the synthesis and detailed analytical characterization of this compound are published in peer-reviewed scientific literature, a thorough and accurate article on this specific topic cannot be compiled.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

The purity of Ethyl 3-aminoindolizine-2-carboxylate and the progress of its synthesis are critical parameters in its chemical research and application. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these analytical challenges. These methods allow for the effective separation of the target compound from starting materials, intermediates, byproducts, and other impurities, providing both qualitative and quantitative data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the final purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a compound like this compound, which possesses both polar (amino group) and nonpolar (indolizine core, ethyl ester) characteristics, RP-HPLC is particularly suitable.

A typical HPLC method for purity analysis would involve a C18 column and a gradient elution. The mobile phase often consists of a mixture of an aqueous component (often with a pH modifier like formic acid or acetic acid to ensure the amino group is protonated and to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, ensures that compounds with a wide range of polarities can be eluted and separated effectively. UV detection is commonly employed, as the indolizine (B1195054) ring system is chromophoric.

Detailed Research Findings: In a hypothetical analysis, the purity of a synthesized batch of this compound could be determined against a reference standard. The chromatogram would ideally show a single major peak corresponding to the product. The presence of other peaks would indicate impurities, which could be unreacted starting materials or byproducts from the synthesis. The retention time of the main peak serves as a qualitative identifier, while the peak area percentage is used for quantitative purity assessment. For instance, a well-optimized synthesis might yield a product with a purity of >98% as determined by HPLC.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions. It allows for the simultaneous analysis of the starting materials, reaction mixture, and product on a single plate. For the synthesis of this compound, TLC can be used to track the consumption of the reactants and the formation of the product over time.

The stationary phase is typically silica (B1680970) gel, a polar adsorbent, coated on a plate. The mobile phase, or eluent, is a mixture of solvents. The choice of eluent is crucial for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The separated spots are visualized under UV light, as the indolizine core is UV-active.

Detailed Research Findings: During a synthesis, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. The starting materials will have their characteristic retardation factors (R_f values), and as the reaction proceeds, a new spot corresponding to the product will appear with a different R_f value. The reaction is considered complete when the spot of the limiting reactant has disappeared. The R_f value is dependent on the specific solvent system used. For example, in a 7:3 mixture of hexane and ethyl acetate, this compound might exhibit an R_f of approximately 0.4, while the starting materials would have different R_f values, allowing for clear differentiation.

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV light (254 nm)
Analyte Hypothetical R_f Value
Starting Material 10.7
Starting Material 20.2
This compound0.4

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a primary amino group and is not highly volatile, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. A common derivatization agent is ethyl chloroformate, which reacts with the amino group.

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification. GC-MS is highly sensitive and can be used for both purity assessment and the identification of trace impurities.

Detailed Research Findings: In a hypothetical GC-MS analysis of a derivatized sample of this compound, the total ion chromatogram (TIC) would show a major peak at a specific retention time. The mass spectrum of this peak would correspond to the derivatized product. Any minor peaks in the TIC could be identified by their mass spectra, providing valuable information about the nature of impurities in the sample. This technique is particularly useful for identifying isomeric byproducts that may be difficult to resolve by other methods.

ParameterCondition
Derivatization Agent Ethyl Chloroformate
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Oven Program 100°C (1 min), then 10°C/min to 280°C (5 min)
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 50-500 m/z
Expected Retention Time ~15.2 min (for derivatized compound)

Theoretical and Computational Investigations of Ethyl 3 Aminoindolizine 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of Ethyl 3-aminoindolizine-2-carboxylate. By using methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can optimize the molecular geometry and analyze its electronic landscape. nih.govcbijournal.com

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap typically suggests higher reactivity and the possibility of intramolecular charge transfer (ICT), a characteristic often associated with the photophysical properties of push-pull systems like substituted indolizines.

Natural Bond Orbital (NBO) analysis further details the electronic structure by investigating charge distribution, donor-acceptor interactions, and hyperconjugative stability. researchgate.net For this compound, NBO analysis can quantify the delocalization of electron density from the amino group (donor) through the indolizine (B1195054) core to the carboxylate group (acceptor). Additionally, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution, identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. nih.govresearchgate.net

Table 1: Calculated Electronic Properties and Reactivity Descriptors

ParameterDescriptionTypical Calculated Value (Arbitrary)Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8 eVIndicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO4.3 eVRelates to chemical stability and electronic transitions
Dipole Moment (μ) Measure of the molecule's overall polarity4.5 DInfluences solubility and intermolecular interactions
Electronegativity (χ) Tendency to attract electrons3.65 eVGlobal reactivity index
Chemical Hardness (η) Resistance to change in electron distribution2.15 eVRelates to the stability of the molecule

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, providing a theoretical basis for reaction rates and feasibility. louisville.edu

For instance, in the synthesis of functionalized indolizine derivatives, such as through 1,3-dipolar cycloaddition reactions, computational studies can elucidate the mechanism and predict the regioselectivity of the process. By calculating the energies of different possible transition states, researchers can determine the most favorable reaction pathway.

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structural confirmation when compared with experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted shifts often show excellent correlation with experimental values, aiding in the assignment of complex spectra. nih.gov

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to IR and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations. Potential Energy Distribution (PED) analysis can then be used to assign specific vibrational modes to the calculated frequencies. researchgate.net

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. rsc.orgresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the λmax values corresponding to electronic transitions, such as the π→π* and n→π* transitions characteristic of conjugated systems like indolizines. researchgate.net

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data

Spectroscopic DataExperimental ValueCalculated Value (Method)
¹H NMR (δ, ppm) 7.85 (H-5)7.82 (GIAO)
¹³C NMR (δ, ppm) 145.2 (C-8a)144.9 (GIAO)
IR (cm⁻¹) 3450 (N-H stretch)3455 (B3LYP/6-311++G(d,p))
UV-Vis λmax (nm) 410405 (TD-DFT)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and intermolecular interactions. mdpi.comresearchgate.net

These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in various solvents or in a protein binding pocket). Analysis of the simulation trajectory can identify stable hydrogen bonds and other non-covalent interactions that influence the molecule's behavior and packing in the solid state. nih.gov Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) analyses help to assess the stability of the molecule's conformation over the simulation period. mdpi.com

In Silico Studies of Regio- and Stereoselectivity in Synthetic Transformations

Computational chemistry plays a predictive role in synthesis by modeling the outcomes of reactions where multiple isomers could be formed. For synthetic transformations involving this compound, such as electrophilic substitution or cycloaddition reactions, in silico studies can predict the regio- and stereoselectivity.

These predictions are often based on analyzing the properties of the reactants. For example, regioselectivity in electrophilic aromatic substitution can be predicted by examining the calculated atomic charges or the Fukui functions, which indicate the most nucleophilic sites on the indolizine ring. researchgate.net In cycloaddition reactions, Frontier Molecular Orbital (FMO) theory is often applied, where the interaction between the HOMO of one reactant and the LUMO of the other determines the favored stereochemical and regiochemical outcome.

Investigation of Photophysical Properties and Electronic Transitions (e.g., Fluorescence)

The fluorescence of indolizine derivatives makes them attractive for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. TD-DFT calculations are essential for understanding the photophysical properties of this compound. researchgate.net

These calculations can model the electronic transitions between the ground state (S₀) and various excited states (S₁, S₂, etc.). The nature of these transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) can be analyzed to understand the charge-transfer characteristics upon photoexcitation. researchgate.net The calculated emission wavelengths, corresponding to the transition from the first excited state (S₁) back to the ground state, can predict the color of the molecule's fluorescence. Furthermore, computational studies can explain phenomena like Stokes shift (the difference between absorption and emission maxima) and the influence of solvent polarity on fluorescence (solvatochromism), which are driven by changes in the molecule's dipole moment upon excitation. researchgate.netrsc.org

Table 3: Calculated Electronic Transition Data (TD-DFT)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁ 3.024100.45HOMO → LUMO (95%)
S₀ → S₂ 3.543500.12HOMO-1 → LUMO (88%)
S₀ → S₃ 3.983110.08HOMO → LUMO+1 (75%)

Synthetic Applications and Role As a Key Intermediate/scaffold in Organic Synthesis

Precursor for the Construction of Novel Heterocyclic Systems

The bifunctional nature of ethyl 3-aminoindolizine-2-carboxylate makes it an ideal starting material for synthesizing fused polycyclic heterocyclic systems. The amino and ester groups can participate in cyclization reactions to form new rings fused to the indolizine (B1195054) framework. This strategy has been employed to create a variety of novel molecular structures.

For instance, the general principle of using ortho-amino ester heterocyclic compounds as precursors is well-established for building fused systems like triazino-, triazepino-, and triazocinoquinazolinones through condensation and cyclization reactions. nih.gov Following this logic, the amino group of this compound can be reacted with appropriate reagents to initiate cyclization, leading to new fused indolizine derivatives. A key application is the design of novel fluorophore scaffolds by integrating the indolizine core with other aromatic systems. An example is the rational design of pyrido[3,2-b]indolizine, created by superimposing the pyrrole (B145914) motif of 7-azaindole (B17877) and indolizine. nih.govacs.org This approach facilitates the creation of entirely new heterocyclic frameworks with unique properties.

Building Block in the Synthesis of Complex Organic Molecules

Beyond forming novel ring systems, the indolizine scaffold serves as a foundational building block for constructing larger, more complex organic molecules. Its rigid structure is a reliable anchor upon which significant molecular complexity can be assembled.

A prominent example is the synthesis of π-expanded indoloindolizines, a new class of polycyclic aromatic compounds. acs.org These complex molecules are constructed by merging indole (B1671886) and indolizine moieties into a single, extended polycyclic framework. acs.org The synthesis of such complex structures showcases the utility of the indolizine core as a fundamental unit. Furthermore, the indolizine skeleton itself can be synthesized via methods like [3+2] cycloaddition reactions, and then further elaborated. malariaworld.org This demonstrates its role as an intermediate scaffold that can be functionalized to produce a wide range of complex derivatives, including those with potential applications as antimalarial agents. malariaworld.org

Development of Indolizine-Based Scaffolds with Tunable Electronic and Structural Properties

A significant area of research focuses on using the indolizine core to develop scaffolds with precisely controlled electronic and structural characteristics. nih.govacs.org The delocalized 10π-electron system of indolizine makes it highly responsive to structural modifications, allowing chemists to fine-tune its properties for specific applications, particularly in materials science and optoelectronics. researchgate.net

Researchers have successfully modulated the electronic structure of indolizine-based systems by controlling the aromaticity of specific rings within the molecule. acs.org For example, in π-expanded indoloindolizines, benzannulation (fusing of benzene (B151609) rings) at targeted positions allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgresearchgate.net This strategic modification directly alters the HOMO-LUMO gap, which in turn changes the optoelectronic properties of the material. acs.orgresearchgate.net Similarly, in the design of pyrido[3,2-b]indolizine fluorophores, computational calculations identified that placing substituents at the C5 position was optimal for perturbing the HOMO energy level with minimal impact on the LUMO, enabling rational control over emission wavelengths. nih.gov

Indolizine Scaffold TypeStructural ModificationEffect on Electronic/Optical PropertiesReference
π-Expanded IndoloindolizinesBenzannulation at targeted positionsFine-tuning of the HOMO-LUMO gap, leading to shifts in optoelectronic properties. acs.orgresearchgate.net
Pyrido[3,2-b]indolizineSubstituents at the C5 positionSelective perturbation of the HOMO energy level, enabling fine-tuning of fluorescence colors from blue to red. nih.gov

Role in the Design of Chemical Probes and Materials (e.g., Organic Fluorescent Molecules, Dyes)

The tunable photophysical properties of indolizine derivatives make them excellent candidates for the design of advanced materials, including organic fluorescent molecules, dyes, and chemical probes. nih.govacs.org The development of stable and tunable polycyclic aromatic compounds based on indolizine is crucial for the advancement of organic optoelectronics. acs.orgresearchgate.net

Indolizine-based scaffolds have been successfully developed into novel fluorophores, such as the "Seoul-Fluor" platform, which can be rationally engineered to produce a wide variety of fluorescent materials. acs.org These scaffolds allow for the introduction of substituents at different positions to modulate electronic characteristics and attach functional handles for bioconjugation without altering the core photophysical properties. acs.org The pyrido[3,2-b]indolizine scaffold has been used to create small, biocompatible fluorophores with tunable emission colors across the visible spectrum (from blue to red). nih.govacs.org These have been applied as washing-free bioprobes for visualizing cellular components like lipid droplets. nih.govacs.org The unique properties of these materials have also led to the fabrication of organic field-effect transistors (OFETs) with promising performance, establishing indoloindolizines as a valuable platform for stable, tunable organic electronic materials. acs.orgresearchgate.net

Scaffold/Probe NameApplicationKey Photophysical PropertyReference
Pyrido[3,2-b]indolizineWashing-free bioprobe for cellular lipid dropletsTunable emission colors (blue to red); absorbs visible light (>400 nm). nih.govacs.org
IndoloindolizinesOrganic Field-Effect Transistors (OFETs)Vivid colors and fluorescence across the visible spectrum; enhanced stability. acs.orgresearchgate.net
Seoul-FluorGeneral fluorescent platform for bioconjugationTunable emission wavelength and quantum yield via electronic perturbation. acs.org

Application in Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are valued for their high atom economy and ability to rapidly generate molecular complexity from simple precursors. nih.gov

While specific examples detailing the use of this compound as a substrate in MCRs are not extensively documented, the synthesis of the indolizine core itself and related indole structures often involves MCR strategies. For instance, a three-component reaction involving 1,4-naphthoquinone, ethyl acetoacetate, and substituted pyridines has been established for the synthesis of indolizine derivatives. researchgate.net Furthermore, related indole-based compounds, such as ethyl 3-formylindole-2-carboxylate, have been successfully employed in the Ugi four-component condensation reaction to produce novel dipeptides. researchgate.net The condensation of indoles, aldehydes, and pyrazol-5-amine is another example of an MCR used to generate 3-substituted indoles. rsc.org These examples highlight the compatibility of the indole and indolizine frameworks with MCR methodologies, suggesting a strong potential for this compound to be utilized in similar synthetic strategies to rapidly construct diverse and complex chemical libraries.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Greener Synthetic Pathways

The synthesis of the indolizine (B1195054) core has traditionally relied on methods like the Chichibabin and Scholtz reactions. nih.gov However, modern synthetic chemistry is increasingly driven by the principles of green chemistry, demanding higher efficiency, atom economy, and reduced environmental impact. Future research will undoubtedly focus on developing more sustainable routes to Ethyl 3-aminoindolizine-2-carboxylate and its derivatives.

Key emerging areas include:

Metal-Free Cascade Reactions: Transitioning away from metal catalysts, which can lead to product contamination and are often costly, is a primary goal. nih.gov Strategies such as domino or cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, are highly desirable. A metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been shown to produce functionalized indolizines in high yields. nih.govacs.org Adapting such methodologies could provide a direct and environmentally benign route to the target compound.

Multicomponent Reactions (MCRs): One-pot MCRs that bring together three or more reactants are inherently efficient and atom-economical. A novel solvent- and metal-free three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols has been developed for the regiospecific synthesis of indolizines. acs.org Exploring MCRs tailored to produce the 3-amino-2-carboxylate substitution pattern is a promising avenue.

Alternative Energy Sources: The use of microwave irradiation and electrochemical methods can significantly reduce reaction times and energy consumption. An environmentally benign electrooxidative approach has been noted for constructing substituted indolizines, representing a greener alternative to traditional chemical oxidants.

Table 1: Comparison of Synthetic Approaches for Indolizine Scaffolds

Synthetic Strategy Key Features Advantages Future Potential for this compound
Traditional Methods Often require high temperatures, stoichiometric reagents, and sometimes metal catalysts. Well-established and understood reaction mechanisms. Serve as a benchmark for developing greener alternatives.
Metal-Free Cascade Reactions Multi-step sequences in one pot without metal catalysts. nih.govacs.org Avoids metal contamination, reduces waste from purification, high step economy. Development of a cascade to directly install the amino and ester groups.
Multicomponent Reactions (MCRs) Combination of three or more starting materials in a single operation. acs.orgynu.edu.cn High atom economy, operational simplicity, rapid library generation. Designing a three-component reaction involving a pyridine (B92270), an amino-synthon, and a carboxylate-synthon.
Photocatalysis/Electrochemistry Use of light or electric current to drive reactions. Mild reaction conditions, high selectivity, avoids harsh chemical reagents. Electrochemical oxidation or photocatalytic cyclization to form the indolizine core under sustainable conditions.

Investigation of Advanced Functionalization Strategies for this compound

Late-stage functionalization—the introduction of new functional groups into a complex molecule at a late step in its synthesis—is a powerful tool for rapidly creating analogues and tuning molecular properties. rsc.orgnih.gov For this compound, whose core is already substituted, advanced functionalization strategies can target the remaining C-H bonds on both the five- and six-membered rings.

Future research will likely target:

C-H Activation: Direct C-H activation is a highly sought-after transformation that avoids the need for pre-functionalized substrates. While electrophilic substitution typically occurs at the C3 and C1 positions in indolizines, the existing 3-amino group may alter this reactivity. jbclinpharm.org Research into regioselective C-H functionalization at the C1, C5, C7, or C8 positions using transition-metal catalysis (e.g., Rh, Pd, Cu) is a frontier area. nih.govnih.gov For instance, direct lithiation has been used to achieve regioselective metallation of 2-substituted indolizines at the 5-position, enabling subsequent reaction with electrophiles. nih.gov

Photocatalytic Methods: Visible-light photocatalysis offers a mild and highly selective method for functionalization. A photocatalytic protocol for the direct trifluoromethylthiolation of indolizines has been developed, demonstrating the potential for introducing valuable pharmacophores. nih.gov Applying this strategy to install a range of functional groups onto the this compound core is a logical next step.

Asymmetric Catalysis: For applications where chirality is important, developing enantioselective functionalization methods is key. A highly enantioselective conjugate addition of indolizines to α,β-unsaturated ketones has been achieved using chiral-at-metal rhodium complexes, showcasing a path toward stereocontrolled modifications. rsc.org

Table 2: Emerging Strategies for Indolizine Core Functionalization

Functionalization Type Position(s) Targeted Method Potential Application
Dehydrogenative Bromination C1 Copper(II)-catalysis nih.gov Provides a handle for further cross-coupling reactions.
Trifluoromethylthiolation C3 (or C1) Visible-light photocatalysis nih.gov Introduction of a key pharmacophore for property modulation.
Direct Lithiation C5 n-BuLi/TMEDA nih.gov Regiospecific introduction of various electrophiles.
Conjugate Addition C3 Asymmetric Rh-catalysis rsc.org Enantioselective synthesis of chiral indolizine derivatives.
Late-Stage C-H Olefination C1 Rh(II)-catalysis nih.gov Installation of vinyl groups for further diversification.

Deeper Computational and Theoretical Understanding of Reactivity and Structure-Property Relationships

Computational chemistry provides invaluable insights into molecular structure, reactivity, and electronic properties, guiding experimental design and rationalizing observed outcomes. For this compound, theoretical studies can illuminate the complex interplay between the electron-donating amino group and the electron-withdrawing ester group.

Future computational efforts should focus on:

Conceptual Density Functional Theory (DFT): DFT-based reactivity descriptors such as Fukui functions, electrophilicity/nucleophilicity indices, and global hardness can predict the most reactive sites for electrophilic, nucleophilic, and radical attacks. nih.gov Such studies can clarify how the substituents on this compound modulate the intrinsic reactivity of the parent indolizine core, guiding functionalization attempts.

Reaction Mechanism Elucidation: Theoretical calculations are instrumental in mapping the potential energy surfaces of complex reactions, identifying transition states, and determining the most favorable mechanistic pathways. researchgate.net This can be applied to understand cycloaddition reactions, C-H activation processes, and photocatalytic cycles involving the indolizine substrate.

Prediction of Photophysical Properties: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption and emission spectra. nih.gov This is particularly relevant for designing novel fluorescent materials based on the indolizine scaffold. Calculations can predict how structural modifications—such as extending conjugation or altering donor/acceptor groups—will tune the color and efficiency of emission.

Development of Catalytic Applications Utilizing the Indolizine Core

While much research focuses on the synthesis and functionalization of indolizines, an underexplored area is the use of the indolizine scaffold itself as a component of a catalyst. N-heterocycles are ubiquitous as ligands in transition-metal catalysis. The unique electronic and steric properties of the indolizine core make it an attractive platform for designing novel ligands.

Emerging research directions include:

Indolizine-Based Ligand Design: The bridgehead nitrogen atom and the π-rich carbocyclic framework of indolizine could be harnessed for metal coordination. The amino and carboxylate groups in this compound provide convenient handles to append additional coordinating moieties, potentially creating novel bidentate or pincer-type ligands.

Asymmetric Catalysis: Chiral indolizine-based ligands could be developed for applications in asymmetric synthesis. The rigid bicyclic structure could provide a well-defined chiral environment around a metal center, enabling high stereocontrol in catalytic transformations.

Integration into Advanced Materials and Sensor Technologies (non-clinical focus)

The indolizine ring system is inherently fluorescent, a property that makes it highly attractive for applications in materials science. chim.it The push-pull electronic nature of this compound, featuring an electron-donating group (NH₂) and an electron-withdrawing group (COOEt), is a classic design principle for creating molecules with strong intramolecular charge transfer (ICT) character, which often leads to desirable photophysical properties. researchgate.net

Future applications in this domain could include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence of indolizine derivatives suggests their potential use as emitters in OLEDs. nih.govrsc.org The ester group on this compound can be modified to attach the molecule to polymer backbones or other components of an OLED device, while the core structure's properties are tuned for specific emission colors (e.g., blue or green). rsc.org

Fluorescent Sensors and Probes: The fluorescence of the indolizine core can be sensitive to the local environment (e.g., polarity, pH) or the presence of specific analytes. chim.it The amino and ester groups can be functionalized to introduce specific recognition sites, creating chemosensors for detecting metal ions, anions, or important neutral molecules.

Dye-Sensitized Solar Cells (DSSCs): Molecules with strong absorption and suitable electronic properties can act as sensitizers in DSSCs. Substituted indolizines have already been investigated as organic sensitizer (B1316253) components. chim.it The tunable electronics of the target compound make it a candidate for further exploration in this area.

Unexplored Reactivity Patterns and Mechanistic Pathways

Beyond established reactions, the unique substitution pattern of this compound opens the door to unexplored chemical transformations. The synergy between the amino and ester groups could enable reactivity not seen in simpler indolizines.

Potential areas for future investigation:

Modulation of Cycloaddition Reactions: Indolizines are known to participate in [8+2] cycloaddition reactions. acs.org The electronic bias introduced by the 3-amino and 2-carboxylate groups could alter the regioselectivity and reactivity of these pericyclic reactions, potentially enabling access to novel, complex polycyclic systems.

Tandem/Cascade Reactions Involving the Substituents: The amino and ester groups are not just passive modifiers of the ring's reactivity; they can actively participate in reactions. Future work could explore tandem reactions where an initial functionalization of the indolizine ring is followed by a cyclization or condensation involving one of the substituents, leading to complex, fused heterocyclic systems in a single synthetic operation.

Directed Metallation Pathways: The directing ability of substituent groups is a cornerstone of modern aromatic chemistry. Investigating whether the ester or a derivatized amino group can direct ortho-metallation to the C1 or other positions on the six-membered ring could unlock new, highly regioselective functionalization pathways that are otherwise difficult to access.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.